molecular formula C12H6Cl2N2 B1596759 2-Chloro-6-(4-chlorophenyl)nicotinonitrile CAS No. 84596-41-8

2-Chloro-6-(4-chlorophenyl)nicotinonitrile

Cat. No. B1596759
Key on ui cas rn: 84596-41-8
M. Wt: 249.09 g/mol
InChI Key: XFWLUBBMHXSZTG-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

6-(4-Chlorophenyl)-3-cyano-2-pyridone (42 grams) and phenylphosphonic dichloride were heated for 2.5 hours at 175°-180° C. taking precautions to keep the reaction dry. Upon cooling, the reaction mixture was poured into 500 ml of ice water and was made slightly alkaline by the addition of concentrated NH4OH. A solid product formed which was thoroughly washed with water and recrystallized from ethanol/DMF, yield 42 grams, m.p. 179°-181° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:13][C:12](=O)[C:11]([C:15]#[N:16])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C1(P(Cl)([Cl:25])=O)C=CC=CC=1>>[Cl:25][C:12]1[C:11]([C:15]#[N:16])=[CH:10][CH:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:13]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C(N1)=O)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 500 ml of ice water
ADDITION
Type
ADDITION
Details
was made slightly alkaline by the addition of concentrated NH4OH
CUSTOM
Type
CUSTOM
Details
A solid product formed which
WASH
Type
WASH
Details
was thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/DMF, yield 42 grams, m.p. 179°-181° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1C#N)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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